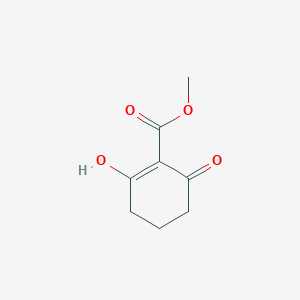
Methyl2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a ketone group, and a carboxylate ester group on a cyclohexene ring. It is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: the synthetic route mentioned above can be scaled up with appropriate adjustments to reaction conditions and purification methods .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,6-dioxocyclohex-1-ene-1-carboxylate.
Reduction: Formation of 2-hydroxy-6-hydroxycyclohex-1-ene-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate: Known for its anticancer activities.
2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: Used as a herbicide.
Uniqueness: Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h9H,2-4H2,1H3 |
Clave InChI |
JDVIYMCJTCCXAQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(CCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
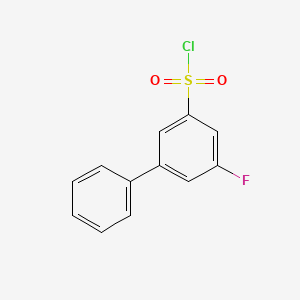
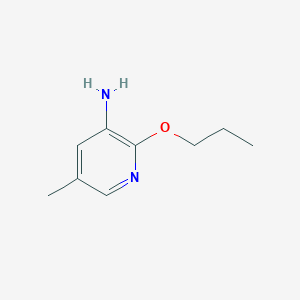
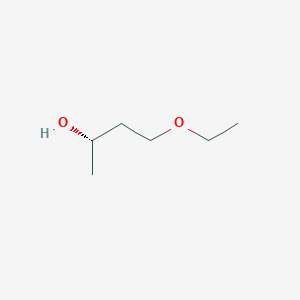
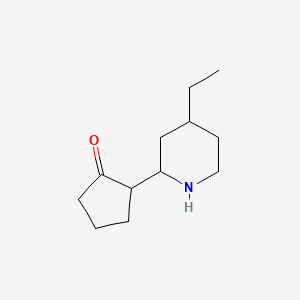
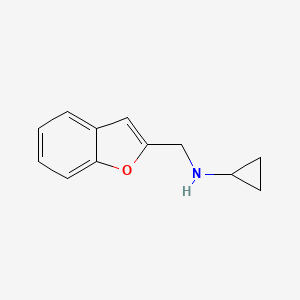
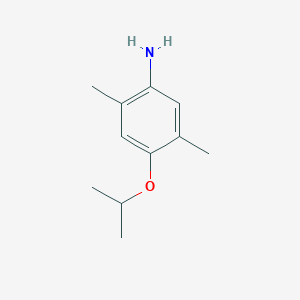
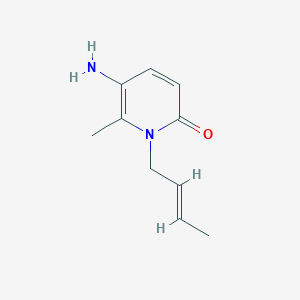
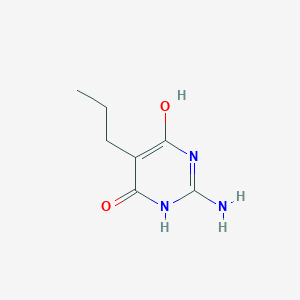
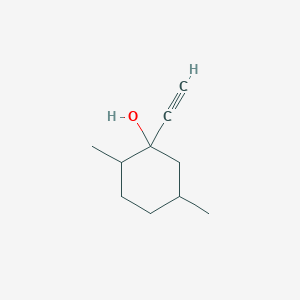
amine](/img/structure/B13305664.png)

